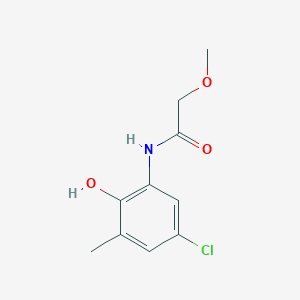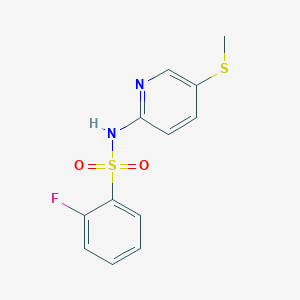
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide selectively binds to the active site of BTK and inhibits its kinase activity, which is essential for B-cell receptor signaling. This results in the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for the survival and proliferation of B-cells. N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide also induces apoptosis in B-cell malignancies by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. In addition, N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide has demonstrated anti-inflammatory effects in preclinical models of autoimmune diseases, including rheumatoid arthritis and lupus. N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide has also been shown to improve survival and reduce disease burden in preclinical models of graft-versus-host disease (GVHD).
実験室実験の利点と制限
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide has several advantages as a research tool, including its selectivity for BTK and its potent anti-tumor and anti-inflammatory effects. However, N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
将来の方向性
There are several potential future directions for research on N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide, including:
1. Clinical trials in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Combination therapy with other targeted therapies or chemotherapy agents to enhance the anti-tumor activity of N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide.
3. Development of more potent and selective BTK inhibitors based on the structure of N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide.
4. Investigation of the role of BTK in other cell types and signaling pathways.
5. Exploration of the potential of N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide as a therapeutic target for other diseases, such as Alzheimer's disease and multiple sclerosis.
In conclusion, N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide is a promising small molecule inhibitor that selectively targets BTK and has potent anti-tumor and anti-inflammatory effects. Further research is needed to fully understand the potential of N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
合成法
The synthesis of N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide involves a multi-step process that starts with the reaction of 5-methylsulfanylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with thiophene-2-amine to yield the desired product, which is subsequently sulfonated with chlorosulfonic acid to obtain N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide.
科学的研究の応用
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have demonstrated that N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
特性
IUPAC Name |
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S3/c1-15-8-4-5-9(11-7-8)12-17(13,14)10-3-2-6-16-10/h2-7H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPUJQVLXBCUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)



![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)

![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)


![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
